molecular formula C20H22N4O3 B2847513 N-(3,4-dimethoxybenzyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326902-57-1

N-(3,4-dimethoxybenzyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2847513
CAS No.: 1326902-57-1
M. Wt: 366.421
InChI Key: WNZBCDJWWLXJLZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 1-position with a 4-ethylphenyl group and at the 4-position with a carboxamide linked to a 3,4-dimethoxybenzyl moiety. This compound’s structure combines aromatic and polar functional groups, which are critical for its physicochemical and biological properties.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-(4-ethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-4-14-5-8-16(9-6-14)24-13-17(22-23-24)20(25)21-12-15-7-10-18(26-2)19(11-15)27-3/h5-11,13H,4,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZBCDJWWLXJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several triazole carboxamides reported in the literature. Key analogues include:

Compound Name R1 (1-position) R2 (Carboxamide substituent) Molecular Formula Molar Mass (g/mol) Biological Activity (MIF IC50, if known)
Target Compound 4-Ethylphenyl 3,4-Dimethoxybenzyl C₂₆H₂₈N₄O₃* ~468.53 Not reported
MKA019 (N-Benzyl-1-(4-(phenylcarbamoyl)phenyl)-1H-1,2,3-triazole-4-carboxamide) 4-(Phenylcarbamoyl)phenyl Benzyl C₂₄H₂₁N₅O₂ 427.46 MIF inhibitor (IC50 ~1–10 µM)
1-(3,4-Dimethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 3,4-Dimethylphenyl 4-Ethylphenyl C₂₀H₂₂N₄O 334.41 Not reported
N-(4-Acetamidophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 3,4-Dimethylphenyl 4-Acetamidophenyl C₂₁H₂₂N₆O₂ 390.44 Not reported

*Calculated based on structural similarity.

Key Observations :

  • Steric Effects : The 4-ethylphenyl group at the triazole’s 1-position may increase hydrophobicity relative to phenylcarbamoyl (MKA019 ) or acetamidophenyl () groups, influencing membrane permeability and target affinity.
  • Biological Implications : Compounds like MKA019 and MKA122 demonstrate macrophage migration inhibitory factor (MIF) tautomerase inhibition (IC50 values in µM range), suggesting that the target compound’s substituents could modulate similar pathways.

Physicochemical Properties

  • pKa and Solubility : The predicted pKa of the analogue in is 11.01 ± 0.70, indicating basic character likely from the triazole nitrogen. The target compound’s dimethoxy groups may lower its pKa slightly due to electron-withdrawing effects, improving solubility at physiological pH.
  • Density and Molecular Weight : The target compound’s higher molar mass (~468.53 g/mol vs. 334.41–427.46 g/mol in analogues) may influence crystallization behavior and formulation stability.

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